Product packaging for 4-(3-Chloro-4-methylphenyl)aniline(Cat. No.:CAS No. 1355247-85-6)

4-(3-Chloro-4-methylphenyl)aniline

Cat. No.: B581057
CAS No.: 1355247-85-6
M. Wt: 217.696
InChI Key: PQIBJLJQRGEYGU-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-methylphenyl)aniline (CAS 1355247-85-6) is a high-purity aniline derivative of significant interest in chemical research and development. This compound serves as a versatile synthetic intermediate, particularly in the preparation of more complex organic molecules. Its structure, featuring both aniline and chlorotoluene functional groups, makes it a valuable precursor in various synthesis pathways. Researchers utilize this compound in the development of substances for specialized applications, including materials science. The product is provided with a high level of purity and requires storage at -20°C to ensure stability . Safety and Handling: This chemical is intended for use by qualified researchers in a controlled laboratory setting. It is offered "For Research Use Only" and is not intended for diagnostic or therapeutic use in humans or animals . Researchers should consult the safety data sheet for detailed hazard and handling information prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12ClN B581057 4-(3-Chloro-4-methylphenyl)aniline CAS No. 1355247-85-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-chloro-4-methylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN/c1-9-2-3-11(8-13(9)14)10-4-6-12(15)7-5-10/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQIBJLJQRGEYGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40742790
Record name 3'-Chloro-4'-methyl[1,1'-biphenyl]-4-amine
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Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355247-85-6
Record name [1,1′-Biphenyl]-4-amine, 3′-chloro-4′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355247-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Chloro-4'-methyl[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 3 Chloro 4 Methylphenyl Aniline

Strategic Approaches to Carbon-Carbon and Carbon-Nitrogen Bond Formation in Biphenylamine Synthesis

The construction of the biphenylamine scaffold of 4-(3-chloro-4-methylphenyl)aniline necessitates the formation of a crucial carbon-nitrogen bond between the two aromatic rings. Modern synthetic chemistry offers a range of powerful, palladium-catalyzed cross-coupling reactions to achieve this transformation with high efficiency and selectivity.

Palladium-Catalyzed Cross-Coupling Strategies for Diarylamine Construction

Palladium catalysis stands as a cornerstone in the synthesis of diarylamines, offering versatile and robust methods for the formation of the essential C-N bond. researchgate.net

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. nih.gov While primarily known for C-C bond formation, its principles can be adapted in a multi-step synthesis of biphenylamines. uliege.be This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide. nih.gov For the synthesis of a biphenylamine like this compound, a retrosynthetic analysis would suggest two main approaches.

One approach involves first constructing the biphenyl (B1667301) scaffold and then introducing the amino group. For instance, 3-chloro-4-methylphenylboronic acid could be coupled with a protected 4-haloaniline derivative. Alternatively, a bromo- or iodo-substituted 3-chloro-4-methylbenzene could be coupled with a suitable aminophenylboronic acid derivative. The choice of reactants is often dictated by the commercial availability and stability of the starting materials. The catalytic system typically consists of a palladium source, such as Pd(PPh₃)₄, and a base. nih.gov Microwave irradiation has been shown to accelerate these reactions significantly. nih.gov

A key advantage of the Suzuki-Miyaura reaction is its tolerance to a wide range of functional groups, which minimizes the need for protecting groups. nih.gov However, the synthesis of the required organoboron starting materials can sometimes be a multi-step process.

The Buchwald-Hartwig amination is a premier method for the direct formation of carbon-nitrogen bonds, specifically for the synthesis of aryl amines. organic-chemistry.org This palladium-catalyzed reaction directly couples an aryl halide or triflate with an amine. organic-chemistry.org In the context of synthesizing this compound, this would involve the reaction of 3-chloro-4-methylaniline (B146341) with a suitable 4-halophenyl derivative or, more commonly, the coupling of 4-bromoaniline (B143363) or a protected version thereof with 1-bromo-3-chloro-4-methylbenzene.

The success of the Buchwald-Hartwig amination heavily relies on the choice of the palladium catalyst and, crucially, the phosphine (B1218219) ligand. organic-chemistry.org A variety of sophisticated phosphine ligands have been developed to facilitate the coupling of a wide range of substrates, including electron-rich and electron-poor arenes and various amines. organic-chemistry.orgresearchgate.net The reaction is typically carried out in the presence of a base, such as sodium tert-butoxide or lithium hexamethyldisilazide (LHMDS). researchgate.net

One of the primary advantages of the Buchwald-Hartwig amination is its directness, often providing the desired diarylamine in a single step with high yields. organic-chemistry.org It has become an indispensable tool in medicinal and materials chemistry for the construction of complex nitrogen-containing molecules. researchgate.net

Reductive Cross-Coupling of Nitroarenes as Precursors to Arylamines

A more recent and highly efficient strategy for the synthesis of diarylamines involves the reductive cross-coupling of nitroarenes. rsc.org This approach is particularly attractive as it utilizes readily available and often inexpensive nitroarenes as starting materials, bypassing the need to pre-form the corresponding aniline (B41778). rsc.org The in-situ reduction of the nitro group to a reactive nitrogen species, which then couples with another aromatic partner, is a key feature of this methodology. rsc.org

Various transition metals, including copper and molybdenum, have been shown to catalyze this transformation. nih.gov For example, a copper-catalyzed reaction of a nitroarene with an aryl boronic acid, using a silane (B1218182) as the reductant, can afford diarylamines in good yields. nih.gov Mechanistic studies suggest that the reaction proceeds through a nitrosoarene intermediate. nih.gov This method tolerates a broad range of functional groups on both the nitroarene and the aryl boronic acid. nih.gov

The direct reductive coupling of nitroarenes offers significant advantages in terms of step-economy and the use of readily available starting materials. rsc.org The ability to generate different reactive nitrogen intermediates by varying the reducing agent adds a layer of control over the reaction's reactivity and selectivity. rsc.org

One-Pot and Multicomponent Reaction Sequences for this compound Derivatives

One-pot and multicomponent reactions (MCRs) represent a highly efficient and atom-economical approach to synthesizing complex molecules from simple precursors in a single reaction vessel. researchgate.net These strategies are particularly valuable for creating libraries of compounds for drug discovery and materials science.

While a specific one-pot synthesis for this compound is not extensively documented, the principles of MCRs can be applied to generate its derivatives. For instance, a one-pot, three-component reaction has been used to synthesize pyrazoline derivatives starting from 3-chloro-4-methylaniline. ekb.egekb.eg This involves the diazotization of the aniline, followed by coupling with a ketone and subsequent cyclization with a hydrazine. ekb.egekb.eg Such strategies highlight the potential for developing streamlined syntheses of more complex structures based on the this compound scaffold.

Classical and Contemporary Reduction Methods for Nitro-Precursors to this compound

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis and a common final step in the preparation of anilines. numberanalytics.com A plausible synthetic route to this compound involves the nitration of a suitable precursor followed by reduction. For example, the catalytic hydrogenation of 2-chloro-4-nitrotoluene (B140621) can be a key step. google.com

Classical Reduction Methods:

Historically, the reduction of aromatic nitro compounds was often achieved using metals in acidic media. numberanalytics.commasterorganicchemistry.com

ReagentConditionsNotes
Iron (Fe) and Hydrochloric Acid (HCl)Acidic conditionsA classic method, often referred to as the Béchamp reduction. researchgate.net It is inexpensive but can generate significant waste. researchgate.net
Tin (Sn) and Hydrochloric Acid (HCl)Acidic conditionsAnother traditional method, though less common now due to the environmental concerns of tin. numberanalytics.com
Zinc (Zn)Acidic or neutral conditionsCan be used in various conditions, including with aqueous chelating ethers for a milder, more environmentally friendly approach. researchgate.net

Contemporary Reduction Methods:

Modern synthetic chemistry has introduced a variety of more selective, efficient, and environmentally benign methods for nitro group reduction. acs.org

MethodCatalyst/ReagentConditionsAdvantages
Catalytic HydrogenationPd/C, PtO₂, Raney NiH₂ gasHighly efficient and clean, with water as the only byproduct. numberanalytics.com The choice of catalyst can influence selectivity.
Transfer HydrogenationHydrazine, Sodium borohydridePd/C, Fe(III) saltsAvoids the use of flammable H₂ gas. researchgate.netorganic-chemistry.org Hydrazine in the presence of a catalyst is a common choice. researchgate.net
Metal-Free ReductionsTrichlorosilane and a tertiary amine-Offers an elegant and cost-effective alternative to metal-catalyzed methods. nih.gov
Borohydride ReagentsKBH₄ and I₂-Generates BI₃ in situ as the active reductant, providing a practical option with low-toxicity byproducts. nih.govacs.org

The choice of reduction method depends on several factors, including the presence of other functional groups in the molecule, cost, and environmental considerations. For the synthesis of this compound, a method that is tolerant of the chloro group is essential. Catalytic hydrogenation with a suitable catalyst, such as a modified palladium on carbon, can be highly effective and chemoselective. google.com

Catalytic Hydrogenation Utilizing Heterogeneous Catalysts

Catalytic hydrogenation is a prominent method for the synthesis of this compound from its corresponding nitroaromatic precursor, 2-chloro-4-nitrotoluene. This process involves the reduction of the nitro group in the presence of a catalyst and hydrogen gas. The primary challenge in this synthesis is to achieve high selectivity for the reduction of the nitro group while preventing the unintended hydrodechlorination of the C-Cl bond.

Various heterogeneous catalysts have been developed to address this challenge. Noble metal catalysts, particularly those based on palladium (Pd) and platinum (Pt), are widely used. google.com For instance, a Chinese patent discloses a method using a two-component Pd-Fe/C catalyst, which demonstrates high conversion (100%) and selectivity (>99.9%) for 3-chloro-4-methylaniline when used in an alcohol or alcohol-water solvent system at 25-100°C and a hydrogen pressure of 0.2-3.0 MPa. google.com The catalyst showed stable activity and could be reused up to 25 times. google.com

Another approach involves modifying the catalyst to suppress the dehalogenation side reaction. One patent describes the treatment of noble metal catalysts with a sulfoxide (B87167) and a hydrazine, which can be used for the hydrogenation of compounds like 3-chloro-4-methyl nitrobenzene. google.com In one example using this method, a yield of 99.8% for 3-chloro-4-methyl aniline was achieved. google.com Similarly, the addition of promoters like SnCl₂ to a Raney nickel catalyst system in methanol (B129727) has been reported to drive both conversion and selectivity to 100%. google.com

The catalyst support also plays a crucial role. A method utilizing a carbon-supported palladium catalyst, where the activated carbon support is pre-treated, has been developed to directly hydrogenate crude chlorination liquid without prior purification, showcasing an efficient process design. google.com The choice of catalyst can be critical; for example, in the hydrogenation of other chloronitrobenzenes, Pd/C catalysts have been shown to offer different selectivity profiles compared to other systems. researchgate.net The confinement of platinum nanoparticles within zeolite structures (Pt@Y) has also been studied for the selective hydrogenation of the nitro group in chloronitrobenzene, demonstrating that the catalyst architecture can prevent hydrodechlorination activity under specific conditions (65 °C with 0.2 MPa of H₂). rsc.org

Table 1: Heterogeneous Catalytic Hydrogenation Systems for 3-Chloro-4-methylaniline Synthesis

Catalyst System Precursor Conditions Conversion/Yield Selectivity Source
Pd-Fe/C (bimetallic) 2-Chloro-4-nitrotoluene 25-100°C, 0.2-3.0 MPa H₂, Alcohol/Water 100% >99.9% google.com
Raney Ni + SnCl₂ 2-Chloro-4-nitrotoluene Methanol 100% 100% google.com
Noble Metal + Sulfoxide + Hydrazine 3-Chloro-4-methyl nitrobenzene 100°C 99.8% Yield Not specified google.com
Pd/C (pre-treated support) Crude p-nitrotoluene chlorination liquid Not specified Not specified Not specified google.com
Pt@Y (zeolite-encapsulated) 4-Nitrochlorobenzene 65°C, 0.2 MPa H₂ Full conversion High selectivity vs. hydrodechlorination rsc.org

Chemical Reduction Approaches for Aromatic Nitro Compounds

Beyond catalytic hydrogenation, other chemical reduction methods have been employed for the synthesis of this compound from 2-chloro-4-nitrotoluene.

Historically, a common chemical reduction process involved the use of stoichiometric reductants like iron powder or sodium sulfide. google.com However, this approach is now considered outdated for industrial production due to significant drawbacks, including low yields, poor product quality, and severe environmental pollution, which hinder the sustainable development of the industry. google.com

More advanced and selective chemical reduction techniques have emerged. A notable example is the highly selective electrocatalytic reduction of substituted nitrobenzenes. nih.govacs.org This method employs a polyoxometalate as a redox mediator in an aqueous solution at room temperature. nih.govacs.org The mediator reversibly accepts electrons from a cathode and then reacts with the nitroarene in the solution to reduce it to the corresponding aniline. nih.govacs.org This process is advantageous as it does not require high temperatures, flammable hydrogen gas, or sacrificial chemical reagents. nih.govacs.org The selectivity of this redox-mediated route is consistently higher than direct electrochemical reduction at the electrode, making it a promising method for the synthesis of substituted anilines with sensitive functional groups. nih.govacs.org

Table 2: Comparison of Chemical Reduction Methods for Substituted Nitroarenes

Method Reductant/System Conditions Advantages Disadvantages Source
Traditional Chemical Reduction Iron powder or Sodium sulfide Not specified Inexpensive reagents Low yield, poor quality, environmental pollution google.com
Electrocatalytic Reduction Polyoxometalate redox mediator, electricity Room temperature, aqueous solution High selectivity, mild conditions, no H₂ gas, sustainable Requires electrochemical setup nih.govacs.org

Green Chemistry Principles and Sustainable Synthetic Routes in the Production of this compound

The synthesis of this compound and related compounds is increasingly guided by the principles of green chemistry, which prioritize the reduction of waste, use of safer solvents, and development of energy-efficient processes. acs.orgresearchgate.net

A key aspect of greening the synthesis of anilines is the move away from polluting methods, such as the aforementioned iron powder reduction. google.com The development of highly selective and reusable heterogeneous catalysts, as detailed in section 2.2.1, aligns with green chemistry by improving atom economy and reducing catalyst waste. google.com

Modern synthetic routes emphasize the use of environmentally benign solvents and conditions. The electrocatalytic reduction of nitroarenes is a prime example of a sustainable process, as it operates in water at ambient temperature and pressure. nih.govacs.org Similarly, transfer hydrogenation reactions using catalysts like magnetically recoverable palladium nanoparticles have been successfully carried out in water. nih.gov The use of microwave-assisted synthesis represents another green approach, often leading to significantly reduced reaction times and energy consumption compared to conventional heating. tandfonline.com

Biocatalysis offers a frontier for sustainable aniline production. Research has demonstrated the use of a heterogeneous biocatalyst, specifically a carbon black-supported NiFe hydrogenase, for the hydrogenation of various aromatic nitro compounds to their corresponding anilines. nih.gov This system operates under mild conditions (atmospheric pressure H₂, room temperature) with high functional group tolerance and generates water as the only byproduct. nih.gov

Furthermore, there is a push towards using renewable feedstocks. In a landmark development, a process has been established to produce aniline from plant-based raw materials like industrial raw sugar. renewable-materials.eu This innovative route involves a two-step process: first, microorganisms convert the sugar and ammonia (B1221849) into an intermediate, which is then transformed into aniline via a chemocatalytic step. renewable-materials.eu This bio-based aniline is a direct "drop-in" replacement for its petrochemical-derived counterpart, representing a significant step towards a circular economy and reduced dependence on fossil fuels. renewable-materials.eu

Table 3: Application of Green Chemistry Principles in Aniline Synthesis

Green Chemistry Principle Synthetic Approach Specific Example Benefit Source
Waste Prevention High-selectivity catalysis Pd-Fe/C catalyst for chloronitrotoluene reduction Minimizes byproducts and hydrodechlorination google.com
Safer Solvents Use of aqueous media Electrocatalytic reduction in water Avoids volatile organic compounds (VOCs) nih.govacs.org
Energy Efficiency Alternative energy sources Microwave-assisted synthesis of anilines Reduced reaction times and energy input researchgate.nettandfonline.com
Catalysis Biocatalysis NiFe hydrogenase on carbon for nitro reduction Mild conditions, high selectivity, uses H₂ efficiently nih.gov
Renewable Feedstocks Bio-based synthesis Production of aniline from industrial sugar Reduces reliance on fossil fuels, circular economy renewable-materials.eu

Chemical Reactivity and Derivatization Strategies for 4 3 Chloro 4 Methylphenyl Aniline

Transformations Involving the Primary Amine Functionality of 4-(3-Chloro-4-methylphenyl)aniline

The primary amine group is a key site for the chemical modification of this compound. Its nucleophilic nature allows it to participate in a variety of reactions, including acylation, amidation, diazotization, and condensation, leading to the formation of carbamates, amides, azo compounds, and Schiff bases, respectively.

Acylation and Amidation Reactions for Carbamate (B1207046) and Amide Derivatives

The primary amine of this compound readily undergoes acylation and amidation reactions to form carbamate and amide derivatives.

Carbamate Synthesis:

The synthesis of carbamates from amines can be achieved through several methods. One common approach involves the reaction of the amine with a chloroformate in the presence of a base. For instance, methyl(3-chloro-4-methylphenyl)carbamate can be synthesized by treating 3-chloro-4-methylaniline (B146341) with methyl chloroformate and pyridine (B92270) in a chloroform (B151607) solution. prepchem.com The reaction proceeds at ambient temperature, and the product can be isolated after washing with water and hydrochloric acid, followed by recrystallization. prepchem.com

Another versatile method for carbamate synthesis is the three-component coupling of an amine, carbon dioxide, and a halide, which offers mild reaction conditions and avoids common side reactions like N-alkylation. organic-chemistry.org Additionally, carbamates can be formed through the reaction of amines with carbonylimidazolide in water, providing a simple and environmentally friendly route to these compounds. organic-chemistry.org

Reactant 1Reactant 2ProductReference
3-Chloro-4-methylanilineMethyl chloroformateMethyl(3-chloro-4-methylphenyl)carbamate prepchem.com
AmineCarbon dioxide, HalideCarbamate organic-chemistry.org
AmineCarbonylimidazolideCarbamate organic-chemistry.org

Amide Synthesis:

Amide bond formation is a fundamental reaction in organic chemistry. researchgate.net A common method for synthesizing amides from amines involves the use of coupling reagents to activate a carboxylic acid. Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) and a base such as N,N-diisopropylethylamine (DIPEA) are effective for coupling electron-deficient amines with carboxylic acids. nih.gov The reaction mechanism is thought to proceed through the formation of a reactive HOBt ester, which is then converted to a highly reactive acyliminium ion by an acyl transfer agent like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

Reactant 1Reactant 2Coupling ReagentsProductReference
Electron-deficient amineCarboxylic acidEDC, HOBt, DIPEA, DMAPAmide nih.gov

Diazotization and Subsequent Transformations to Azo Compounds

The primary aromatic amine of this compound can be converted to a diazonium salt through a process called diazotization. This reaction typically involves treating the amine with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0–5 °C). orgsyn.orglkouniv.ac.innih.gov The resulting diazonium salt is a versatile intermediate that can undergo various transformations.

One of the most significant reactions of diazonium salts is their coupling with electron-rich aromatic compounds, such as phenols and anilines, to form azo compounds. lkouniv.ac.in This azo coupling reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile. lkouniv.ac.in The reaction conditions, particularly the pH, are crucial for successful coupling. For instance, coupling with phenols is typically carried out in a pH range of 8-11. lkouniv.ac.in

The synthesis of azo dyes often involves a two-step process of diazotization followed by coupling. nih.govijirset.com For example, new 1,2,4-triazole (B32235) colorants have been synthesized by coupling diazotized aniline (B41778) derivatives with 3-ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. researchgate.net The structure of the resulting azo compounds can be confirmed by various spectroscopic techniques, including FTIR, which shows the disappearance of the –NH2 peak and the appearance of a new peak for the N=N group. nih.gov

Starting MaterialReagents for DiazotizationCoupling PartnerProduct Type
This compoundNaNO₂, HCl (0-5°C)Electron-rich aromatic compoundAzo compound

Condensation Reactions to Form Schiff Bases

Schiff bases, also known as imines, are compounds containing a carbon-nitrogen double bond (azomethine group). They are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. nih.gov This reaction involves a nucleophilic addition of the amine to the carbonyl group, forming a hemiaminal intermediate, which then dehydrates to yield the imine.

For example, the Schiff base (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol was synthesized by the condensation of 3-chloro-4-methylaniline with 2-hydroxy-5-methylbenzaldehyde. nih.gov The reaction can be carried out under various conditions, including in rectified spirit or even under environmentally benign conditions such as in water, under microwave irradiation, or by grinding. juniperpublishers.comresearchgate.net The formation of the imine can be confirmed by spectroscopic methods.

Reactant 1Reactant 2Product Type
This compoundAldehyde or KetoneSchiff base (Imine)

Electrophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) Moiety and its Regioselectivity

The biphenyl moiety of this compound is susceptible to electrophilic aromatic substitution reactions. The regioselectivity of these reactions is governed by the directing effects of the substituents already present on the aromatic rings: the amino group (-NH₂), the chloro group (-Cl), and the methyl group (-CH₃).

The amino group is a powerful activating group and an ortho-, para-director. libretexts.org The methyl group is also an activating group and an ortho-, para-director. youtube.com Conversely, the chloro group is a deactivating group but is also an ortho-, para-director due to the influence of its lone pairs of electrons. libretexts.org

The interplay of these directing effects determines the position of the incoming electrophile. In electrophilic aromatic substitution reactions, all activators are ortho-/para-directors, while deactivators without lone pairs adjacent to the ring are meta-directors. libretexts.org The regioselectivity is ultimately determined by the stability of the intermediate arenium ion (σ-complex). libretexts.orgyoutube.com For activating groups, the ortho and para positions have a greater negative charge density, making them more susceptible to electrophilic attack. libretexts.org The specific outcome of an electrophilic substitution on this compound would depend on the reaction conditions and the nature of the electrophile. For instance, para-regioselective reactions can be achieved using solid catalysts like zeolites. researchgate.net

Halogen and Methyl Group Functionalization and Exchange Reactions.

The chloro and methyl groups on the this compound molecule can also be sites for further functionalization, although this is generally less common than reactions involving the amine group.

Halogen Exchange Reactions:

Halogen exchange reactions, such as the Finkelstein reaction, can be used to replace one halogen with another. Metal-catalyzed halogen exchange reactions of aryl halides are also known. These reactions could potentially be used to replace the chlorine atom in this compound with another halogen, such as fluorine or bromine, which could modulate the electronic and biological properties of the molecule.

Methyl Group Functionalization:

The methyl group can undergo functionalization through various reactions, although this might require harsh conditions. For example, oxidation could convert the methyl group to a carboxylic acid. Free-radical halogenation could introduce a halogen atom onto the methyl group, creating a benzylic halide that is a versatile intermediate for further synthetic transformations.

It is important to note that the specific conditions required for these functionalization and exchange reactions would need to be carefully optimized to avoid unwanted side reactions, particularly those involving the more reactive amino group.

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 3 Chloro 4 Methylphenyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of 4-(3-Chloro-4-methylphenyl)aniline in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

The ¹H and ¹³C NMR spectra of this compound provide the initial and most critical data for structural verification. The asymmetry of the molecule results in a unique signal for nearly every proton and carbon atom.

¹H NMR Spectroscopy: The proton spectrum is characterized by distinct regions corresponding to the aromatic protons, the amine (NH₂) protons, and the methyl (CH₃) protons. The aromatic region (typically δ 7.0-7.5 ppm) displays a complex set of multiplets due to spin-spin coupling between adjacent protons on the two phenyl rings. The protons on the aniline (B41778) ring and the 3-chloro-4-methylphenyl ring exhibit specific splitting patterns (doublets, doublets of doublets) based on their ortho, meta, and para relationships. The amine protons usually appear as a broad singlet, the chemical shift of which can be solvent-dependent, while the methyl group protons give a sharp singlet around δ 2.4 ppm.

¹³C NMR Spectroscopy: The carbon spectrum complements the ¹H NMR data, showing distinct signals for each carbon atom in the molecule. The spectrum would display 12 unique signals for the aromatic carbons, reflecting the molecule's lack of symmetry, and one signal for the methyl carbon. The chemical shifts are influenced by the attached substituents; for instance, the carbon atom bonded to the chlorine (C-Cl) would be found in a characteristic downfield region, while carbons bonded to the nitrogen (C-N) would also be significantly shifted.

Predicted NMR Data for this compound

The following table is a prediction based on established chemical shift values for substituted anilines and toluenes. Actual experimental values may vary slightly.

¹H NMR Predicted δ (ppm)MultiplicityAssignment
Methyl~2.40s-CH₃
Amine~3.80br s-NH₂
Aromatic~6.8-7.5mAr-H
¹³C NMR Predicted δ (ppm)Assignment
Methyl~20.5-CH₃
Aromatic115-147Ar-C
C-Cl~134Ar-C attached to Cl
C-N~146Ar-C attached to N

To unambiguously assign the signals from ¹H and ¹³C NMR and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable. researchgate.netrsc.org

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons (¹H-¹H correlations). For this compound, COSY would reveal which protons are adjacent on each of the aromatic rings, allowing for the complete assignment of the spin systems for both the aniline and the 3-chloro-4-methylphenyl moieties.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with the carbon atom to which it is directly bonded (one-bond ¹H-¹³C correlations). HSQC is crucial for assigning the signals in the ¹³C NMR spectrum based on the already-assigned proton signals from the COSY experiment.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This experiment is paramount for connecting the different fragments of the molecule. Crucially, HMBC would show correlations between protons on one aromatic ring and carbons on the other, providing definitive proof of the C-C bond that links the two phenyl rings. It would also confirm the position of the methyl and chloro substituents by showing correlations from the methyl protons to the quaternary carbons of their ring.

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by probing their characteristic vibrational modes. researchgate.netorientjchem.org

N-H Vibrations: The aniline moiety will exhibit characteristic N-H stretching vibrations in the IR spectrum, typically appearing as two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretches.

C-H Vibrations: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹.

C=C Vibrations: Aromatic ring C=C stretching vibrations produce a series of sharp bands in the 1450-1620 cm⁻¹ region.

C-Cl Vibration: The C-Cl stretching vibration is expected to show a strong band in the fingerprint region, typically between 550 and 850 cm⁻¹. researchgate.net

Table of Characteristic Vibrational Frequencies

Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy
Asymmetric N-H Stretch~3450IR
Symmetric N-H Stretch~3360IR
Aromatic C-H Stretch3000-3100IR, Raman
Aliphatic C-H Stretch2850-2960IR, Raman
Aromatic C=C Stretch1450-1620IR, Raman
C-N Stretch1250-1340IR
C-Cl Stretch550-850IR, Raman

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio. royalsocietypublishing.org For this compound (C₁₃H₁₂ClN), the calculated monoisotopic mass is 217.0658 g/mol . HRMS analysis would be expected to yield an experimental value within a few parts per million (ppm) of this theoretical mass, unequivocally confirming its molecular formula.

Furthermore, analysis of the fragmentation pattern in the mass spectrum provides corroborating structural evidence. Common fragmentation pathways for this molecule would include:

Loss of a chlorine radical (·Cl)

Loss of a methyl radical (·CH₃)

Cleavage of the C-N bond

Cleavage of the biaryl C-C bond, leading to fragments corresponding to the individual substituted phenyl rings.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing Analysis

Single-crystal X-ray crystallography provides the most definitive picture of a molecule's three-dimensional structure in the solid state, yielding precise data on bond lengths, bond angles, and torsional angles. nih.gov While a specific structure for this compound is not publicly available, analysis of related structures allows for a detailed prediction of its geometry. royalsocietypublishing.orgnih.gov

The structure would confirm the connectivity of the two phenyl rings. A key feature would be the dihedral angle between the planes of the two aromatic rings, which is expected to be non-zero due to steric hindrance between the ortho-hydrogens, resulting in a twisted conformation. Bond lengths and angles would conform to standard values for sp² hybridized carbons in aromatic systems, C-N bonds in anilines, and C-Cl bonds.

The arrangement of molecules in the crystal lattice is dictated by a network of intermolecular interactions.

Hydrogen Bonding: The primary intermolecular interaction would be hydrogen bonding involving the amine group. The N-H protons can act as hydrogen bond donors, while the lone pair on the nitrogen of an adjacent molecule can act as an acceptor, leading to the formation of N-H···N hydrogen bonds that link the molecules into chains or sheets. nih.gov

Halogen Bonding: The chlorine atom can participate in halogen bonding, a noncovalent interaction where the electropositive region on the chlorine atom (the σ-hole) interacts with a Lewis base, such as the π-system of an adjacent aromatic ring (Cl···π) or another electronegative atom. bohrium.com

Advanced Chromatographic Techniques for Purity Assessment and Mixture Analysis

The comprehensive characterization of this compound requires the use of advanced chromatographic techniques to ensure its purity and to identify and quantify any related substances or impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for these tasks, providing high-resolution separation and sensitive detection capabilities tailored to the physicochemical properties of the analyte and potential contaminants.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

High-Performance Liquid Chromatography is a cornerstone technique for the purity assessment of non-volatile or thermally labile organic compounds like this compound. The method's versatility allows for the separation of the main compound from structurally similar impurities, such as isomers, starting materials, or by-products from its synthesis.

Research Findings: The analysis of diarylamines and related aminobiphenyl derivatives is routinely accomplished using reversed-phase HPLC (RP-HPLC). nih.govgoogle.com This mode is ideal for separating moderately polar to non-polar compounds. The stationary phase typically consists of a C18 or C8-functionalized silica (B1680970) gel, which provides excellent separation based on hydrophobicity. nih.gov For diarylamines, gradient elution is often employed, starting with a higher proportion of an aqueous mobile phase component and gradually increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govmdpi.com To improve peak shape and resolution for amine-containing compounds, an acid modifier such as formic acid or trifluoroacetic acid (TFA) is commonly added to the mobile phase. nih.gov

Detection is most commonly achieved using ultraviolet (UV) spectrophotometry, as the two aromatic rings in the this compound structure provide strong chromophores. google.comresearchgate.net A diode-array detector (DAD) or photodiode array (PDA) detector can provide spectral information across a range of wavelengths, aiding in peak identification and purity assessment. nih.gov For enhanced sensitivity and specificity, HPLC can be coupled with a mass spectrometer (HPLC-MS). This hyphenated technique is particularly powerful for confirming the identity of the main peak and for characterizing trace-level impurities. nih.govtripod.com Electrospray ionization (ESI) is a suitable interface for generating protonated molecules [M+H]+ of diarylamines for MS analysis. nih.govtripod.com Purity levels are typically determined by calculating the area percentage of the main peak relative to the total area of all detected peaks. google.comnih.gov For quantitative analysis, a calibration curve is constructed using certified reference standards.

Table 1: Representative HPLC Conditions for the Analysis of Diarylamine Compounds.
ParameterTypical ConditionsReference
ColumnReversed-Phase C18 or C8 (e.g., ZORBAX SB-C18, 3.5 µm, 4.6 mm × 50 mm) nih.gov
Mobile PhaseA: Water with 0.1% Formic Acid or TFA B: Acetonitrile or Methanol with 0.1% Formic Acid or TFA nih.govmdpi.com
Elution ModeGradient elution (e.g., 10% B to 95% B over 5-10 minutes) nih.gov
Flow Rate0.5 - 1.0 mL/min nih.govgoogle.com
DetectionUV/PDA/DAD (e.g., 254 nm or 280 nm) Mass Spectrometry (ESI-MS) nih.govgoogle.comtripod.com
Purity AssessmentArea percent method, >95% purity is common for research-grade compounds. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. For this compound, GC-MS is primarily used to identify and quantify volatile impurities that may be present from its synthesis, such as residual solvents or unreacted starting materials. It is also highly effective for trace analysis of related contaminants.

Research Findings: The analysis of chloroanilines and related aromatic amines by GC-MS is a well-established practice. iarc.frepa.govunl.edu Samples are typically dissolved in a suitable organic solvent and injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of a capillary column. A common choice for this class of compounds is a low-polarity 5% phenyl-polysiloxane column (e.g., HP-5 or equivalent). unl.edu The GC oven is temperature-programmed to elute compounds over a suitable time frame.

The mass spectrometer serves as a highly specific and sensitive detector. As components elute from the GC column, they are ionized, typically by electron ionization (EI), which causes predictable fragmentation of the molecules. The resulting mass spectrum provides a unique fingerprint that can be compared against spectral libraries for definitive identification of impurities. researchgate.net For trace-level quantification of known potential impurities, the mass spectrometer can be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, which offers significantly enhanced sensitivity and selectivity compared to full-scan mode. unl.educhromatographyonline.comlabcompare.com While many anilines can be analyzed directly, derivatization with reagents like heptafluorobutyric acid anhydride (B1165640) (HFAA) can sometimes be employed to improve chromatographic performance and detection limits, particularly for trace analysis in complex matrices. osha.govacs.org

Potential volatile impurities in a batch of this compound could include starting materials like 3-chloro-4-methylaniline (B146341) and the other aromatic precursor used in its synthesis, as well as any solvents used during the reaction and purification steps (e.g., toluene, xylene, dimethylformamide). rsc.org

Theoretical and Computational Investigations of 4 3 Chloro 4 Methylphenyl Aniline

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in predicting the electronic structure and various molecular properties of chemical compounds. For derivatives of 4-(3-Chloro-4-methylphenyl)aniline, these calculations offer a deeper understanding of their stability, reactivity, and potential applications.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly useful for optimizing the geometry of molecules and calculating their energies. For derivatives of this compound, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, are employed to determine the most stable molecular conformation. nih.gov

These calculations provide precise bond lengths and angles, which are often in good agreement with experimental data from X-ray crystallography. For instance, in a related Schiff base derivative, the C-Cl bond length was determined to be 1.744 (3) Å. iucr.org The optimized geometry is crucial for subsequent calculations of other molecular properties.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.goviucr.org

A smaller HOMO-LUMO gap indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.goviucr.org For a Schiff base derivative of 3-chloro-4-methylaniline (B146341), the HOMO-LUMO energy gap was calculated to be 4.0023 eV, with HOMO and LUMO energies of -5.9865 eV and -1.9842 eV, respectively. nih.gov This information helps in predicting how the molecule will interact with other species.

Table 1: Frontier Molecular Orbital (FMO) Data for a this compound Derivative

ParameterEnergy (eV)
EHOMO-5.9865
ELUMO-1.9842
HOMO-LUMO Gap (ΔE)4.0023

Data derived from a study on a Schiff base derivative of 3-chloro-4-methylaniline. nih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (red and yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. iucr.orgthaiscience.info

For derivatives of this compound, the MEP surface reveals that the negative potential is often localized around electronegative atoms like chlorine and nitrogen, as well as the π-electron regions of the aromatic rings. iucr.org The positive potential is typically found around the hydrogen atoms. This analysis provides a visual representation of the molecule's reactive sites.

Advanced Computational Studies for Intermolecular Interactions and Crystal Packing

Understanding the forces that govern how molecules interact with each other in the solid state is crucial for predicting crystal structures and material properties. Advanced computational methods provide detailed insights into these intermolecular interactions.

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For Schiff base derivatives of 3-chloro-4-methylaniline, Hirshfeld analysis has shown that H···H, C···H/H···C, and Cl···H/H···Cl interactions are the most significant contributors to the crystal packing. nih.goviucr.org

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a this compound Derivative

Interaction TypeContribution (%)
H···H68.9
C···H/H···C11.7
Cl···H/H···Cl11.0
C···C4.5
C···N/N···C2.2
O···H/H···O1.3
N···H/H···N0.4

Data derived from a study on (E)-2,4-di-tert-butyl-6-[(3-chloro-4-methylphenylimino)methyl]phenol. iucr.org

Reaction Mechanism Elucidation through Computational Modeling for Synthetic Pathways

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions and understanding the synthetic pathways leading to the formation of molecules like this compound and its derivatives. Theoretical calculations can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates. nih.gov

For instance, in the synthesis of related pyridazinone derivatives, computational studies can help to understand the condensation and cyclization steps. mdpi.com By modeling the reaction of 2-(arylhydrazono)-3-oxobutyrates with ethyl cyanoacetate, the formation of pyridazinones as the main product, with the desired pyridopyridazinedione being a minor product, can be rationalized. mdpi.com Similarly, understanding the base-assisted formation of ureido anions followed by intramolecular amidolysis in the synthesis of hydantoin (B18101) derivatives from β-lactam ureas can be aided by computational modeling of the reaction pathways. nih.gov This predictive capability allows for the optimization of reaction conditions to favor the desired product.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Analysis of Related Compounds

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that seeks to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. lew.ro This approach is instrumental in predicting the properties of new or untested compounds based on the known properties of a series of structurally related molecules. For compounds analogous to this compound, such as other substituted biphenylamines and aniline (B41778) derivatives, QSPR studies provide valuable insights into how specific structural modifications influence their behavior. sphinxsai.comnih.gov

The fundamental principle of QSPR lies in the calculation of molecular descriptors, which are numerical representations of a molecule's chemical information. lew.ro These descriptors can be categorized into several classes:

Constitutional Descriptors: These describe the basic composition of the molecule, such as molecular weight, number of atoms, and number of specific functional groups.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching. lew.roresearchgate.net

Quantum-Chemical Descriptors: These are calculated using quantum mechanics and provide information about the electronic properties of the molecule, such as the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), dipole moment, and heat of formation. uq.edu.au

Geometric Descriptors: These describe the 3D structure of the molecule, including its surface area and volume.

Once a comprehensive set of descriptors is calculated for a series of compounds, statistical methods are employed to build a predictive model. Common techniques include Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS). nih.govnih.gov The goal is to select a subset of descriptors that best correlates with the experimental property of interest. Genetic algorithms are often used to facilitate this descriptor selection process. researchgate.net

For aniline and biphenylamine derivatives, QSPR studies have been successfully applied to predict a variety of properties. sphinxsai.comnih.gov A significant area of focus has been the prediction of lipophilicity (log P), a critical parameter that influences a compound's pharmacokinetic behavior. sphinxsai.comnih.gov Studies have demonstrated a strong correlation between experimentally determined lipophilicity and theoretically calculated descriptors. sphinxsai.com For instance, the Moriguchi octanol-water partition coefficient (MLOGP) and the hydrophilicity factor (Hy) have been identified as effective descriptors in QSAR models for aniline derivatives. nih.gov

The predictive power of a QSPR model is evaluated using various statistical metrics. The coefficient of determination (R²) indicates how well the model fits the data, while the cross-validated squared correlation coefficient (q²) assesses its internal predictive ability. nih.gov External validation, using a set of compounds not included in the model development, provides a measure of the model's robustness and generalizability. plos.org

The table below presents a hypothetical QSPR model for predicting a specific property (e.g., lipophilicity) for a series of substituted biphenylamine compounds, illustrating the type of data generated in such studies.

CompoundExperimental logPPredicted logPResidual
Biphenylamine3.403.45-0.05
4-Methylbiphenylamine3.853.820.03
3-Chlorobiphenylamine3.953.99-0.04
This compound 4.504.480.02
4,4'-Dichlorobiphenylamine4.554.57-0.02
3,4-Dimethylbiphenylamine4.304.280.02

This table is illustrative and does not represent actual experimental data.

Further research findings from QSPR studies on related aromatic amines have highlighted the importance of specific descriptors in predicting various properties. For example, in the design of high refractive index materials, descriptors such as the final heat of formation divided by the number of atoms and the molecular weight have been shown to be significant. uq.edu.au In studies on the biological activity of polychlorinated biphenyls (PCBs), the substitution pattern, particularly the number of ortho-substituted chlorine atoms, is a critical factor. nih.gov

The table below summarizes key statistical parameters often reported in QSPR studies to validate the developed models.

Statistical ParameterValueDescription
R² (Coefficient of Determination) 0.92Indicates that 92% of the variance in the experimental property is explained by the model.
q² (Cross-validated R²) 0.85Reflects the internal predictive power and robustness of the model.
F-statistic 210A high value indicates a statistically significant relationship between the descriptors and the property.
Standard Error of Estimate (s) 0.008Represents the average deviation of the predicted values from the experimental values.

This table is illustrative and does not represent actual experimental data.

Applications and Material Science Perspectives of 4 3 Chloro 4 Methylphenyl Aniline

Role as a Key Synthetic Building Block in Complex Organic Synthesis

4-(3-Chloro-4-methylphenyl)aniline is recognized commercially as a valuable organic building block and intermediate. elsevierpure.combldpharm.combldpharm.com Its utility stems from the reactive primary amine group and the extended biphenyl (B1667301) structure, which can be further functionalized. The presence of chloro and methyl substituents influences the electronic properties and reactivity of the molecule, making it a precursor for specialized, high-value chemicals.

The primary role of this compound in fine chemical synthesis is to serve as an advanced intermediate. Its precursor, 3-chloro-4-methylaniline (B146341), is widely used to create a variety of complex structures. For instance, 3-chloro-4-methylaniline reacts with other reagents to form intricate heterocyclic compounds and bis-amide structures, which are themselves valuable intermediates. bldpharm.comCurrent time information in Bangalore, IN. One such example is the synthesis of N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide, a complex molecule prepared from 3-chloro-4-methylaniline. bldpharm.com

The structure of this compound represents a step-up in complexity from its precursor, offering a pre-formed biphenyl core. This biphenyl structure is a common motif in many advanced materials and pharmaceutically active compounds. The amine group on the molecule allows for a range of subsequent chemical transformations, such as acylation, alkylation, and diazotization, enabling the synthesis of a diverse array of more complex derivatives.

Table 1: Synthesis of Intermediates from Related Anilines

Starting Aniline (B41778)Reagent(s)Product IntermediateApplication Area
3-chloro-4-methylaniline2-(3-nitrophenyl)-4H-benzo- Current time information in Bangalore, IN.nih.govoxazin-4-oneN-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamideFunctional Materials
3-chloro-2-methylanilineAmmonium thiocyanate, then 4-fluorophenacylbromideN-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amineBioactive Compounds
3-chloro-4-methylanilineFormic acidN-(3-Chloro-4-methylphenyl)formamidePharmaceuticals, Agrochemicals smolecule.com

Substituted anilines are foundational to the dye and pigment industry. The precursor, 3-chloro-4-methylaniline, is a key component in the synthesis of azo dyes. researchgate.net This process typically involves the diazotization of the aniline's amino group, followed by a coupling reaction with an electron-rich compound to form the characteristic azo linkage (-N=N-), which is a powerful chromophore. smolecule.com

While specific dyes originating from this compound are not extensively documented in readily available literature, its structural characteristics make it a prime candidate for creating pigments with high stability and specific color properties. The extended π-conjugated system of the biphenyl structure is known to influence the color and performance of dyes. Furthermore, molecules incorporating substituted biphenyl and aniline moieties are of significant interest for their nonlinear optical (NLO) properties. rsc.orgmq.edu.autandfonline.comacs.org Research on related benzylideneanilines and fluorenes shows that conformational locking of the π-systems can enhance the first hyperpolarizability (β), a measure of NLO activity. rsc.org The synthesis of materials like (4-chlorophenyl)(4-hydroxypiperidin-1-yl) methanone (B1245722) has demonstrated the potential of related chloro-substituted aromatic compounds in creating new NLO materials. echemi.com Derivatives of 3-chloro-4-methylaniline have also been investigated for their NLO potential, suggesting that the electronic characteristics of this scaffold are conducive to such applications. bldpharm.com

The 3-chloro-4-methylphenylamine scaffold is a crucial component in the agrochemical sector. Its most notable application is in the synthesis of the herbicide Chlortoluron, which is chemically N'-(3-Chloro-4-methylphenyl)-N,N-dimethylurea. acs.orgsinfoochem.com This highlights the importance of the 3-chloro-4-methylaniline structure as a key intermediate in producing effective crop protection agents. acs.org Additionally, derivatives such as (3-Chloro-4-methylphenyl)carbamoyl compounds are explored as hydrolytically stable pesticide intermediates. rsc.org The use of N-(3-Chloro-4-methylphenyl)formamide as a potential herbicide or pesticide further underscores the value of this chemical family in agrochemistry. smolecule.com

Integration into Polymer and Advanced Material Science

The integration of specific functionalities into polymers is a key driver of innovation in material science. While this compound is a mono-functional amine and thus not a typical monomer for creating the main chain of polymers like polyamides, its structure is relevant for the development of advanced and functional materials.

Polyamides and polyimides are high-performance polymers typically synthesized through the polycondensation of difunctional monomers, such as diamines and diacids (or their derivatives). elsevierpure.comnih.govresearchgate.nettandfonline.com Since this compound possesses only one primary amine group, it cannot undergo polymerization to form a linear polymer chain on its own.

However, it can be incorporated into polymers in other ways:

As a precursor to a monomer: The molecule could be chemically modified, for example, by introducing a second amine or a carboxylic acid group, to transform it into a difunctional monomer suitable for polymerization.

As a chain-terminating or side-chain-grafting agent: In polymerization reactions, mono-functional amines can be used to control the polymer's molecular weight by capping the growing chains. Alternatively, it could be grafted onto a polymer backbone to introduce the specific electronic and physical properties of the chloro-methyl-biphenyl group.

The synthesis of novel polyamides from various aromatic diamines is an active area of research, with a focus on creating polymers with high thermal stability and specific solubility profiles. tandfonline.comnih.gov

The development of functional materials with tailored electronic or optical properties often relies on incorporating molecules with extended π-conjugated systems and specific donor-acceptor groups. bohrium.com The biphenylaniline structure of this compound, featuring both electron-donating (amine, methyl) and electron-withdrawing (chloro) characteristics distributed across a conjugated system, makes it a candidate for creating such materials.

Theoretical and experimental studies on substituted biphenyls and anilines demonstrate that modifying substituents and controlling the conformation between the aromatic rings can tune the material's first hyperpolarizability (β), a key parameter for second-order NLO applications. rsc.orgmq.edu.autandfonline.combohrium.com Research on difluorobenzyl derivatives and other substituted anilines has shown that these molecules can exhibit significant NLO effects, making them promising for photoelectric and optoelectronic technologies. bohrium.com The synthesis of a Schiff base from 3-chloro-4-methylaniline and subsequent analysis using Density Functional Theory (DFT) has also been used to explore the HOMO-LUMO energy gap, which is critical for understanding a molecule's electronic and optical behavior.

Applications in Catalysis and Ligand Design

The unique electronic and structural properties of substituted anilines make them valuable precursors in the design of ligands for various catalytic applications. The presence of both a chloro and a methyl group on one phenyl ring, and an amino group on the other, allows for fine-tuning of the steric and electronic properties of potential catalysts.

Transition metal-catalyzed cross-coupling reactions are fundamental to modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The performance of these catalytic systems is highly dependent on the nature of the ligand coordinated to the metal center. Nitrogen-containing ligands, in particular, are advantageous due to their stability and the relative ease with which their electronic and steric properties can be modified.

Substituted anilines are key building blocks for several classes of powerful ligands. Notably, they are precursors to N-heterocyclic carbenes (NHCs), which have become a privileged ligand family in organometallic chemistry. The synthesis of widely used NHC ligands, such as IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), begins with the corresponding aniline. These ligands form highly stable and active complexes with transition metals like palladium, ruthenium, and copper, which are used in a wide array of reactions including Suzuki-Miyaura coupling, olefin metathesis, and C-H functionalization.

The structure of this compound, being a substituted biaryl aniline, makes it a suitable candidate for the synthesis of novel NHC ligands or other nitrogen-based ligands. The specific substitution pattern could influence the stability and activity of the resulting metal complexes, potentially offering advantages in certain catalytic transformations.

Beyond their role in metal catalysis, aniline derivatives are also integral to the development of organocatalysts and advanced materials like Metal-Organic Frameworks (MOFs).

Organocatalysis, which uses small organic molecules to accelerate chemical reactions, has emerged as a major field in chemistry. N-heterocyclic carbenes, which can be derived from aniline precursors, are not only used as ligands for metals but also function as powerful organocatalysts themselves. The modular nature of their synthesis allows for the creation of a diverse range of catalysts for various applications.

Supramolecular Chemistry and Crystal Engineering with this compound

Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent forces. For molecules like this compound, interactions such as hydrogen bonds, π–π stacking, and C–H⋯π interactions are expected to govern their assembly in the solid state.

While a specific crystal structure for this compound is not available in the searched literature, analysis of closely related compounds provides significant insight into its likely solid-state behavior. For instance, the crystal structure of a Schiff base derived from 3-chloro-4-methylaniline, (E)-2,4-di-tert-butyl-6-[(3-chloro-4-methylphenylimino)methyl]phenol, reveals key supramolecular features. In this related structure, an intramolecular O—H⋯N hydrogen bond is a dominant feature, forming a stable six-membered ring motif known as an S(6) ring.

In the crystal packing of this analogue, molecules are connected by C–H⋯π interactions, creating a three-dimensional supramolecular network. Hirshfeld surface analysis, a tool to visualize and quantify intermolecular contacts, showed that H⋯H (68.9%) and C⋯H/H⋯C (11.7%) interactions are the most significant contributors to the crystal packing.

For this compound itself, the aniline N-H group is a potent hydrogen bond donor, and the aromatic rings are capable of participating in both π–π stacking and C–H⋯π interactions. It is highly probable that its crystal structure would be stabilized by a network of N–H⋯π or N–H⋯N hydrogen bonds, in addition to weaker C–H⋯Cl and C–H⋯π interactions, similar to what is observed in other chloroaniline derivatives. These non-covalent interactions are crucial in dictating the final supramolecular architecture.

Table 1: Crystallographic and Interaction Data for the Analogous Compound (E)-2,4-di-tert-butyl-6-[(3-chloro-4-methylphenylimino)methyl]phenol

ParameterValue
Crystal System Monoclinic
Intramolecular Hydrogen Bond O—H⋯N
Key Intermolecular Interaction C—H⋯π
Hirshfeld Surface Contacts
    H⋯H68.9%
    C⋯H/H⋯C11.7%
    Cl⋯H/H⋯Cl11.0%
    C⋯C4.5%

Environmental Fate and Degradation Studies of 4 3 Chloro 4 Methylphenyl Aniline in Academic Research

Photolytic Degradation Pathways of Aromatic Amines

Photolytic degradation, or photodegradation, is a crucial process that breaks down chemical compounds in the environment through the action of sunlight. For aromatic amines, this process can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, mediated by other light-absorbing substances in the environment.

Direct photolysis of aromatic amines is possible, though the efficiency varies based on the specific structure and the wavelength of light. researchgate.net Indirect photodegradation pathways are often more significant in natural waters. acs.org These processes are typically initiated by photosensitizers like humic substances or nitrate (B79036) ions, which are common in aquatic environments. When these sensitizers absorb sunlight, they can form highly reactive species such as hydroxyl radicals (•OH) or triplet excited states (³DOM*). acs.org

Research on various amine drugs has shown that hydroxyl radicals, often generated from the photolysis of nitrates, readily attack the amine compounds. acs.org The bimolecular rate constants for these reactions are very high, indicating a rapid degradation process. acs.org Humic substances contribute to degradation through an electron transfer mechanism, where the non-bonding electrons on the nitrogen atom of the amine are transferred to the excited state of the humic substance. acs.org

For chlorinated anilines specifically, photodegradation is a recognized transformation pathway in surface waters. nih.gov For example, the photodegradation half-life of 4-chloroaniline (B138754) in surface water with low organic matter content is estimated to be between 1 and 3 hours. nih.gov The presence of a chlorine atom on the aromatic ring can influence the degradation pathway and the resulting photoproducts. Studies on the herbicide chlorotoluron, which contains the 3-chloro-4-methylphenyl moiety, show that photodegradation can lead to the formation of hydroxylated derivatives and demethylated products. researchgate.netscispace.com It is plausible that 4-(3-Chloro-4-methylphenyl)aniline would undergo similar transformations, involving hydroxylation of the aromatic rings and potential cleavage of the bond linking the two phenyl groups.

Table 1: Factors Influencing Photodegradation of Aromatic Amines

Factor Influence on Degradation Relevant Species Citation
Photosensitizers Enhance degradation through the formation of reactive species. Humic Substances, Nitrates acs.org
pH Affects the speciation of the amine and the efficiency of photocatalysts. Aromatic Amines edi-info.irscispace.com
Oxygen Essential for the formation of oxidative species that drive degradation. 4-chlorophenol scispace.com
Wavelength Degradation efficiency is dependent on the light wavelength. Chlorbufam, Isoproturon researchgate.net

Biotransformation and Biodegradation Mechanisms in Environmental Systems

Biodegradation is a key process for the removal of organic pollutants from soil and water, carried out by microorganisms such as bacteria and fungi. epa.gov Chlorinated anilines are generally considered more persistent and difficult to biodegrade than their non-chlorinated counterpart, aniline (B41778). besjournal.comnih.gov The presence and position of chlorine atoms on the benzene (B151609) ring significantly affect the compound's susceptibility to microbial attack. epa.gov

The aerobic biodegradation of anilines typically begins with an oxidative deamination to form catechol, which is then further broken down via ortho- or meta-cleavage pathways. nih.gov For chlorinated anilines, a crucial step is dechlorination, which can occur through oxidative, reductive, or cometabolic processes. besjournal.com Many microbial strains capable of degrading chlorinated anilines have been isolated from contaminated soils and waters. researchgate.netoup.com For instance, strains of Acinetobacter, Pseudomonas, and Klebsiella have been shown to utilize 4-chloroaniline as a sole source of carbon and nitrogen, degrading it via a modified ortho-cleavage pathway. oup.com Similarly, various bacteria, including Xanthomonas and Bacillus alcaligenes, have been identified in consortia that can tolerate and biodegrade o-chloroaniline. besjournal.comnih.gov

The biotransformation of this compound would likely involve pathways known for both its constituent parts: a chlorinated aniline and a substituted toluidine. Research on the herbicide Solan, which has a 3-chloro-4-methylphenyl group, shows it is metabolized by Pseudomonas striata and various fungi to 3-chloro-p-toluidine (3-chloro-4-methylaniline), with subsequent release of the chloride ion. epa.gov The degradation of 3,4-dichloroaniline, another related compound, can be improved when it coexists with other anilines, suggesting cometabolism plays a significant role. besjournal.comnih.gov It is also known that microorganisms can condense partially degraded aniline residues to form persistent azobenzene (B91143) compounds. epa.govresearchgate.net Therefore, the biodegradation of this compound may be a slow process, potentially leading to the formation of more persistent intermediates like chlorinated azobenzenes.

Table 2: Microbial Genera Involved in Chlorinated Aniline Biodegradation

Microbial Genus Degraded Compound(s) Key Findings Citation
Pseudomonas 4-chloroaniline, 3,4-dichloroaniline, Solan Utilizes compound as sole carbon/nitrogen source; can form azobenzenes. nih.govoup.comepa.gov
Acinetobacter 4-chloroaniline, o-chloroaniline Degrades via modified ortho-cleavage pathway. besjournal.comoup.comnih.gov
Bacillus o-chloroaniline, CIPC (herbicide) Tolerates and degrades chlorinated anilines. besjournal.comresearchgate.netnih.gov
Aspergillus, Fusarium Solan (herbicide) Metabolizes Solan to 3-chloro-p-toluidine. epa.gov

Hydrolytic Stability of Chlorinated Anilines in Aqueous Environments

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For many organic compounds, this can be a significant degradation pathway in aqueous environments. However, aromatic amines as a class are generally resistant to hydrolysis under typical environmental conditions. nih.gov

Specifically for chlorinated anilines like 4-chloroaniline, hydrolysis is not considered an important environmental fate process. nih.govnih.gov These compounds lack functional groups that are readily hydrolyzed. The carbon-chlorine bond on an aromatic ring is strong, as is the carbon-nitrogen bond of the amino group. Kinetic studies of other chlorinated aniline derivatives, such as certain Schiff bases, have been conducted, but these involve more reactive functional groups not present in simple chlorinated anilines. sciensage.info While extreme pH conditions (highly acidic or basic) and elevated temperatures could induce hydrolysis, such conditions are not typical of most natural water bodies. sciensage.infoacs.org Therefore, it is highly probable that this compound exhibits high hydrolytic stability, and this pathway does not contribute significantly to its degradation in aqueous environments.

Advanced Oxidation Processes (AOPs) for Environmental Remediation Studies

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). mdpi.com AOPs are considered promising technologies for the degradation of recalcitrant compounds like chlorinated anilines that are resistant to conventional treatment methods. hilarispublisher.com

Common AOPs include photocatalysis using semiconductors like titanium dioxide (TiO₂), the Fenton process (using iron salts and hydrogen peroxide), and ozonation. mdpi.comcore.ac.uk The photocatalytic degradation of various aniline derivatives has been studied extensively. edi-info.irscispace.com Research shows that using a TiO₂ photocatalyst under UV irradiation can effectively degrade these compounds. edi-info.irscispace.com The efficiency of the process is influenced by parameters such as pH, the amount of photocatalyst, and the presence of oxygen. edi-info.irscispace.com For example, the degradation of nitroanilines was found to be more effective in alkaline conditions. edi-info.ir

Studies on the herbicide chlorotoluron, which shares the 3-chloro-4-methylphenyl structure, have demonstrated the effectiveness of AOPs. The electro-Fenton process has been shown to rapidly degrade chlorotoluron. sci-hub.se Photocatalysis with TiO₂ also leads to its degradation, forming intermediates such as 3-(3-chloro-4-methylphenyl) urea (B33335) and 3-chloro-4-methylphenylamine. scispace.com The presence of chloride ions in the water can sometimes complicate AOPs, as they can scavenge hydroxyl radicals and lead to the formation of toxic chlorinated byproducts. hilarispublisher.com Given the efficacy of AOPs on structurally related compounds, it is expected that processes like photocatalysis and the Fenton reaction would be effective in degrading this compound in engineered treatment systems.

Table 3: Examples of AOPs for Degradation of Related Aromatic Compounds

AOP Method Target Compound Catalyst/Reagents Key Findings Citation
Photocatalysis Nitroanilines Ag-TiO₂ / UV light Effective degradation in alkaline conditions. edi-info.irscispace.com
Photocatalysis Chlorotoluron TiO₂ / UV light Formation of several degradation products, including 3-chloro-4-methylphenylamine. scispace.com
Electro-Fenton Chlorotoluron Fe³⁺ / H₂O₂ Rapid disappearance of the parent compound. sci-hub.se
Photo-Fenton Maprotiline Fe-ZnO, Ce-ZnO, TiO₂ Semiconductors proved more efficient than heterogeneous photo-Fenton. mdpi.com
Photoinduced Degradation 4-chlorophenol Fe(III)-citrate complex Degradation efficiency is highly pH-dependent, optimal at pH 3.0. scispace.com

Future Research Directions and Emerging Paradigms for 4 3 Chloro 4 Methylphenyl Aniline

Investigation of Unconventional Reactivity and Cascade Reactions

Beyond its use as a synthetic building block, the inherent reactivity of the 4-(3-chloro-4-methylphenyl)aniline scaffold presents opportunities for creating complex molecular architectures through innovative reaction pathways. Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are particularly promising for building molecular complexity efficiently.

Future research in this area could explore:

Radical Cyclizations: Investigating copper- or silver-catalyzed radical cyclization reactions where the aniline (B41778) derivative acts as a key component. For example, derivatives of 3-chloro-4-methylphenylamine have been used in the synthesis of complex γ-lactams through cascade processes. rsc.orgmdpi.com These reactions demonstrate the ability of the substituted aniline to participate in and direct complex transformations.

Multi-component Cascade Reactions: Designing novel cascade sequences that utilize the reactivity of both the aniline nitrogen and the aromatic rings. An example includes the sulfur/DABCO promoted reductive coupling and annulation cascade between nitroarenes and benzaldehydes, a strategy that could be adapted for aniline precursors. thieme-connect.com

Functionalization of the Biphenyl (B1667301) Core: Exploring late-stage functionalization of the biphenyl system to introduce new chemical handles or modify electronic properties, opening doors to new materials and biologically active compounds.

Reaction TypeReactant DerivativeProduct ClassCatalyst/Promoter
Cascade Cyclization/Functionalization N-(3-chloro-4-methylphenyl)-4-pentenamideγ-Lactam-substituted quinoneSilver (Ag₂O)
Trifluoromethylthiolation/Radical Cyclization 1-(3-chloro-4-methylphenyl)-pent-4-enamideSCF₃-Substituted γ-LactamCopper (Cu)
Reductive Coupling/Annulation Cascade o-Amino Nitrobenzenes (Precursor Analogs)BenzoxazolesSulfur/DABCO

Application of Artificial Intelligence and Machine Learning in Predictive Chemistry and Material Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling rapid prediction of molecular properties, reaction outcomes, and material performance. mdpi.com For this compound and its derivatives, these computational tools can significantly accelerate the discovery and development cycle.

Emerging paradigms include:

Predictive Synthesis: Utilizing ML models to predict reaction yields, identify optimal catalysts, and screen for the most efficient synthetic routes, surpassing the trial-and-error approach. mdpi.comacs.org This could be applied to optimize the synthesis of novel derivatives of this compound.

Property Prediction: Employing AI to forecast the physicochemical and biological properties (e.g., drug-likeness, bioactivity) of virtual libraries of compounds based on the this compound scaffold. researchgate.neteurekaselect.com This allows for the rational design of molecules with desired characteristics before committing to laboratory synthesis.

Automated Laboratories: Combining AI-driven models with robotic systems to create "intelligent laboratories" that can autonomously plan, execute, and optimize chemical reactions, leading to accelerated discovery of new functional molecules. mdpi.com

AI/ML ApplicationFocus AreaPotential Impact on this compound Research
Reaction Prediction Yield estimation, catalyst selection, retrosynthesis planningAccelerates the development of efficient synthetic methods for new derivatives. mdpi.comacs.org
Property Prediction ADMET profiling, bioactivity, material propertiesEnables in-silico screening and rational design of novel drug candidates or materials. researchgate.netdrugbank.com
Intelligent Automation Closed-loop reaction optimizationFacilitates high-throughput synthesis and discovery of functional molecules based on the core structure. mdpi.com

Development of In-Situ Spectroscopic Probes for Reaction Monitoring

A deep understanding of reaction mechanisms and kinetics is crucial for optimizing chemical processes. The development and application of in-situ spectroscopic techniques allow for real-time monitoring of reactant consumption, intermediate formation, and product generation without disruptive sampling.

Future research should focus on:

Real-Time Mechanistic Elucidation: Using techniques like ReactIR (in-situ IR) and ReactNMR (on-flow NMR) to study the complex reaction pathways involved in the synthesis and subsequent functionalization of this compound. researchgate.net These tools are particularly powerful for dissecting multi-step cascade reactions and identifying transient intermediates. researchgate.net

Fluorogenic Probes: Designing derivatives of this compound that can act as fluorogenic probes. This involves creating molecules that are non-fluorescent but become highly fluorescent upon reacting with a specific analyte or binding to a biological target, enabling applications in sensing and bio-imaging. dcu.ienih.gov

This forward-looking approach, combining sustainable chemistry, advanced reactivity studies, artificial intelligence, and real-time analytics, will be instrumental in defining the next chapter for this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(3-Chloro-4-methylphenyl)aniline, and what factors influence yield optimization?

  • Answer: The compound can be synthesized via Ullmann coupling (using copper catalysts, polar solvents like DMF, and temperatures of 120–150°C) or Buchwald-Hartwig amination (palladium catalysts with ligands such as XPhos, inert conditions, and bases like Cs₂CO₃). Yield optimization depends on catalyst loading (e.g., 5–10 mol%), solvent polarity, and reaction time (typically 12–24 hours). Contamination by dehalogenation byproducts can be minimized using purified starting materials .

Q. Which spectroscopic techniques are essential for confirming the structural identity of this compound?

  • Answer:

  • NMR (¹H/¹³C): Assigns substituent positions (e.g., chloro at C3, methyl at C4) and confirms the aniline backbone.
  • IR Spectroscopy: Identifies N-H stretches (~3400 cm⁻¹) and C-Cl vibrations (750–550 cm⁻¹).
  • Mass Spectrometry: Molecular ion peak at m/z 217.68 confirms molecular weight.
  • HPLC-UV: Assesses purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients .

Q. What are the primary chemical reactions involving this compound, and how do substituents influence reactivity?

  • Answer: The compound undergoes electrophilic aromatic substitution (e.g., nitration at the para position due to chloro’s electron-withdrawing effect) and N-acylation (using acetic anhydride). The methyl group at C4 sterically hinders ortho substitution, directing reactions to meta or para positions. Reactivity can be modulated by adjusting reaction temperature and electrophile strength .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic and steric effects of substituents in this compound?

  • Answer: DFT calculations (e.g., B3LYP/6-31G* basis set in Gaussian) model:

  • Electron density distribution: Chloro withdraws electron density, making the ring less reactive toward electrophiles.
  • Steric hindrance: Methyl at C4 increases torsional strain, affecting rotational freedom.
  • Bond angles/lengths: Predicts stability of intermediates in synthetic pathways. Validation via X-ray crystallography is recommended .

Q. What experimental approaches resolve discrepancies in reported solubility data for this compound across solvents?

  • Answer:

  • Systematic solubility testing: Use UV-Vis spectroscopy (λmax ~280 nm) or gravimetric methods at 25°C.
  • Hansen Solubility Parameters (HSP): Compare δD (dispersion), δP (polar), and δH (hydrogen bonding) values to identify solvent compatibility.
  • Statistical analysis: Apply ANOVA to assess variability between datasets, ensuring consistent pH and ionic strength .

Q. In investigating biological activity, what in vitro assays are suitable for this compound, and how should controls be designed?

  • Answer:

  • Enzyme inhibition assays: Test acetylcholinesterase activity with 0.1–100 μM compound concentrations. Include donepezil as a positive control.
  • Cytotoxicity screening: Use MTT assays on HEK-293 cells with DMSO vehicle controls.
  • Data normalization: Express results as % inhibition relative to blank (no compound) and calculate IC₅₀ via nonlinear regression (e.g., GraphPad Prism) .

Q. How can researchers analyze conflicting data on the environmental degradation pathways of this compound?

  • Answer:

  • Advanced chromatography: Use LC-MS/MS to identify degradation products (e.g., chlorinated quinones) under UV light or microbial exposure.
  • Isotope labeling: Track degradation kinetics using ¹⁴C-labeled compound in soil/water systems.
  • Computational modeling: Apply QSAR models to predict persistence and bioaccumulation potential .

Methodological Notes

  • Data Contradictions: Cross-referenced PubChem, CAS, and synthetic methodologies to ensure consistency.
  • Advanced Tools: Highlighted DFT, HSP, and QSAR as critical for resolving research challenges.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.